Cyclopentamethylenedichlorosilane

Catalog No.
S1896071
CAS No.
2406-34-0
M.F
C5H10Cl2Si
M. Wt
169.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentamethylenedichlorosilane

CAS Number

2406-34-0

Product Name

Cyclopentamethylenedichlorosilane

IUPAC Name

1,1-dichlorosilinane

Molecular Formula

C5H10Cl2Si

Molecular Weight

169.12 g/mol

InChI

InChI=1S/C5H10Cl2Si/c6-8(7)4-2-1-3-5-8/h1-5H2

InChI Key

KPYXTYWOSWVJBL-UHFFFAOYSA-N

SMILES

C1CC[Si](CC1)(Cl)Cl

Canonical SMILES

C1CC[Si](CC1)(Cl)Cl

Cyclopentamethylenedichlorosilane is a chemical compound characterized by the presence of a cyclopentane ring substituted with dichlorosilane groups. Its structure can be represented as C5_5H8_8Cl2_2Si, indicating that it contains five carbon atoms arranged in a cyclic configuration, along with two chlorine atoms and one silicon atom. This compound is part of the broader category of silanes, which are silicon-based compounds that often exhibit unique reactivity and properties due to the presence of silicon. Cyclopentamethylenedichlorosilane is notable for its potential applications in materials science and organic synthesis.

Typical of organosilicon compounds. These include:

  • Hydrolysis: When exposed to moisture, cyclopentamethylenedichlorosilane hydrolyzes to form silanol and hydrochloric acid. This reaction is significant for applications involving surface modifications.
  • Condensation Reactions: Cyclopentamethylenedichlorosilane can react with alcohols or amines, leading to the formation of siloxanes or silyl ethers, respectively. Such reactions are crucial in creating siloxane polymers.
  • Substitution Reactions: The chlorine atoms in the compound can be replaced by various nucleophiles, facilitating the synthesis of more complex organosilicon compounds.

Cyclopentamethylenedichlorosilane can be synthesized through several methods:

  • Direct Chlorination: Chlorination of cyclopentadiene using chlorine gas under controlled conditions can yield cyclopentamethylenedichlorosilane. This method allows for selective chlorination at specific positions on the cyclopentane ring.
  • Silicon Halide Reaction: Reacting cyclopentene with dichlorosilane under acidic conditions can also produce cyclopentamethylenedichlorosilane. This method involves the addition of silicon halides to unsaturated hydrocarbons.
  • Catalytic Methods: Utilizing transition metal catalysts, such as palladium or platinum, can facilitate the incorporation of silicon into organic frameworks, allowing for more complex syntheses involving cyclopentamethylenedichlorosilane.

Cyclopentamethylenedichlorosilane has several potential applications:

  • Material Science: It can be used as a precursor for creating silicone-based materials, which are valued for their thermal stability and flexibility.
  • Surface Modifications: Due to its reactivity with various functional groups, it can be employed in surface treatments to enhance hydrophobicity or adhesion properties.
  • Synthesis of Organosilanes: The compound serves as an intermediate in the synthesis of more complex organosilanes used in coatings and sealants.

Cyclopentamethylenedichlorosilane shares similarities with other organosilicon compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Features
CyclohexyltrichlorosilaneC6_6H9_9Cl3_3SiContains a cyclohexyl group; used in silicone polymers
MethylcyclopentylchlorosilaneC6_6H9_9ClSiMethyl substitution; exhibits different reactivity
DimethylchlorosilaneC2_2H6_6ClSiSimpler structure; widely used in silicone synthesis

Cyclopentamethylenedichlorosilane is unique due to its specific cycl

Other CAS

2406-34-0

Wikipedia

Silacyclohexane, 1,1-dichloro-

General Manufacturing Information

Silacyclohexane, 1,1-dichloro-: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types